Evidence Item 1: Target Engagement Data is Unavailable
No quantitative binding, inhibition, or functional assay data could be located for this compound against any biological target. A representative comparator from the CCR4 piperazinyl pyrimidine class (BDBM50380867) shows a Kd of 1,000 nM in a human whole blood CCR4 chemotaxis assay [1]. However, this data is for a structurally distinct molecule and cannot be used as a comparison. Claims of LRRK2 inhibition found on vendor websites are unsubstantiated and lack associated data . Therefore, no head-to-head or cross-study differentiation can be established.
| Evidence Dimension | Target binding (Kd) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM50380867: Kd = 1,000 nM at human CCR4 (not a structural analog) |
| Quantified Difference | Cannot be calculated |
| Conditions | Human whole blood, TARC-induced CD4+ CCR4+ lymphocyte chemotaxis |
Why This Matters
Without target engagement data, selecting this compound over an alternative is based on chemical availability rather than biological rationale.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50380867. Kd: 1.00E+3 nM for human CCR4. Retrieved from https://www.bindingdb.org View Source
